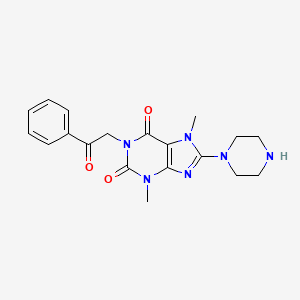
3,7-dimethyl-1-(2-oxo-2-phenylethyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-dimethyl-1-(2-oxo-2-phenylethyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H22N6O3 and its molecular weight is 382.424. The purity is usually 95%.
The exact mass of the compound 3,7-dimethyl-1-(2-oxo-2-phenylethyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,7-dimethyl-1-(2-oxo-2-phenylethyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,7-dimethyl-1-(2-oxo-2-phenylethyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
One study focused on the synthesis of xanthene derivatives, including compounds structurally related to "3,7-dimethyl-1-(2-oxo-2-phenylethyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione," for their antiasthmatic activity. Xanthene derivatives are known for their vasodilatory activity, and the development of Phosphodiesterase 3 inhibitors is a current area of interest for the development of anti-asthmatic agents. This research synthesized and screened a new series of derivatives for pulmonary vasodilator activity, with several compounds showing significant activity compared to standard Cilostazol (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
Antihistaminic Activity
Another study synthesized and evaluated a series of compounds for antihistaminic activity. Some of these compounds displayed good inhibition of both histamine-induced bronchospasm in guinea pigs and of passive cutaneous anaphylaxis in rats. This research indicated the potential for these compounds in antihistaminic therapies, highlighting the structure-activity relationship for future drug development (Pascal, Beranger, Pinhas, Poizot, & Désiles, 1985).
5-HT Receptor Affinity and Pharmacological Evaluation
A study on 8-aminoalkyl derivatives of purine-2,6-dione with various substituents explored their affinity and selectivity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. Selected compounds showed potential psychotropic activity, indicating the usefulness of these derivatives in designing new ligands for serotonin receptors, potentially contributing to treatments for depression and anxiety (Chłoń-Rzepa et al., 2013).
Purine Derivatives as Antimicrobial Agents
Research into purine derivatives also extends into antimicrobial activity. A study synthesized new triazino and triazolo[4,3-e]purine derivatives, evaluating them for their anticancer, anti-HIV-1, and antimicrobial activities. This effort showcases the versatile potential of purine derivatives in developing new therapeutic agents across various domains of disease treatment (Ashour et al., 2012).
Propiedades
IUPAC Name |
3,7-dimethyl-1-phenacyl-8-piperazin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-22-15-16(21-18(22)24-10-8-20-9-11-24)23(2)19(28)25(17(15)27)12-14(26)13-6-4-3-5-7-13/h3-7,20H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBYSPHVBYYPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N3CCNCC3)N(C(=O)N(C2=O)CC(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-dimethyl-1-(2-oxo-2-phenylethyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

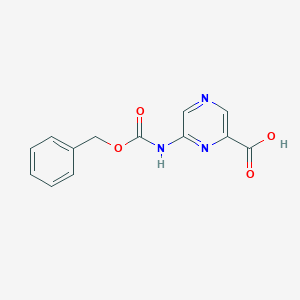
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide](/img/structure/B2711489.png)
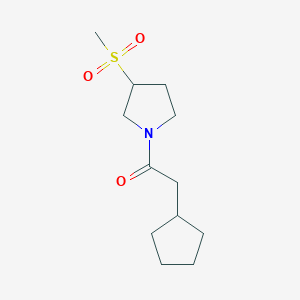
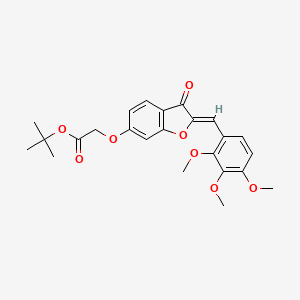
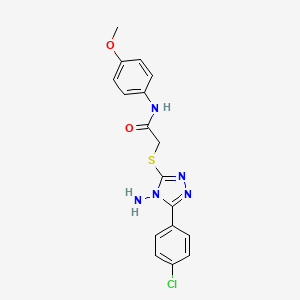


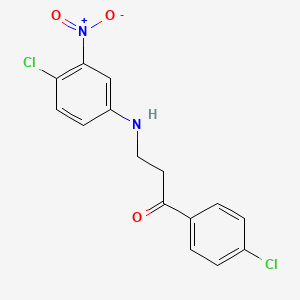
amine](/img/structure/B2711503.png)
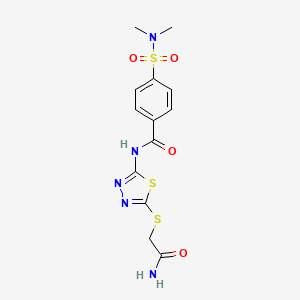
![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-methylbenzoate](/img/structure/B2711506.png)
![2-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrimidine-5-carboxylic acid](/img/structure/B2711508.png)
![ethyl N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)carbamate](/img/structure/B2711509.png)
![2-imino-1-(3-methoxypropyl)-8-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2711510.png)